![molecular formula C19H23N5O2 B2476266 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893958-11-7](/img/no-structure.png)

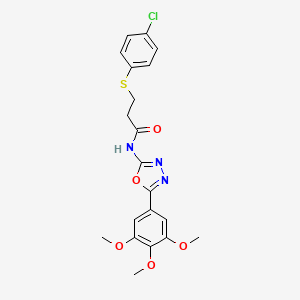

6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

The synthesis of imidazoles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Orthoamide Derivatives of 1,3-Dimethylparabanic Acid Kantlehner, Haug, and Bauer (2012) detailed the synthesis of heterocyclic orthoamide derivatives from 1,3-dimethyl-5-imino-imidazolidine-2,4-dione, showcasing a pathway to obtain compounds like 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione. This process involves thiolysis and methylation to produce heterocyclic compounds, highlighting the potential for structural modification and derivation in scientific research applications Kantlehner et al., 2012.

Novel Molecular Scaffold Synthesis Wang et al. (2016) synthesized a new glycoluril scaffold involving tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, demonstrating a unique molecular structure and crystalline features. The synthesis was done through the Mannich reaction, indicating the compound's relevance in forming complex molecular structures and potential applications in materials science and pharmacology Wang et al., 2016.

Heterocyclic Compound Synthesis

Unique Heterocyclic Structures Ralifo, Tenney, Valeriote, and Crews (2007) identified novel compounds from the Leucosolenia sp. including leucosolenamines A and B with unique heterocyclic structures. These findings underscore the importance of heterocyclic chemistry in discovering new compounds with potential biological activity Ralifo et al., 2007.

Synthesis of Novel Spiro-linked and Imidazoline-2-thiones Klásek et al. (2010) and Klásek, Lyčka, and Holčapek (2007) focused on synthesizing novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones from 3-phenyl-3-aminoquinoline-2,4-diones. This synthesis provides insights into the versatility of heterocyclic compounds and their potential applications in creating new pharmacologically active molecules Klásek et al., 2010; Klásek, Lyčka, & Holčapek, 2007.

Applications in Pharmacology and Molecular Chemistry

Pharmacologically Active Glycolurils Kravchenko, Baranov, and Gazieva (2018) emphasized the pharmacological significance of glycolurils and their derivatives in various scientific domains. The paper discusses glycolurils' roles as antibacterial, nootropic, neurotropic agents, and their use in supramolecular chemistry, indicating the compound's versatility in pharmaceutical and chemical research Kravchenko et al., 2018.

Direcciones Futuras

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Propiedades

Número CAS |

893958-11-7 |

|---|---|

Fórmula molecular |

C19H23N5O2 |

Peso molecular |

353.426 |

Nombre IUPAC |

6-(4-butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C19H23N5O2/c1-4-5-6-13-7-9-14(10-8-13)23-11-12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h7-10H,4-6,11-12H2,1-3H3 |

Clave InChI |

QAPXLKNXGRCHEJ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)

![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

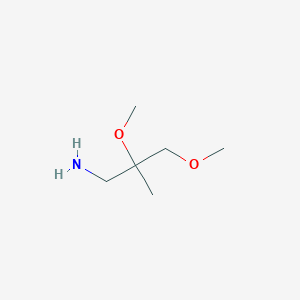

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

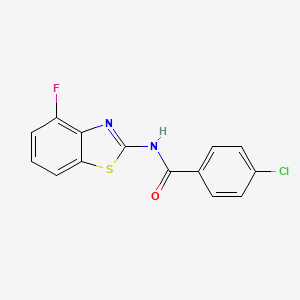

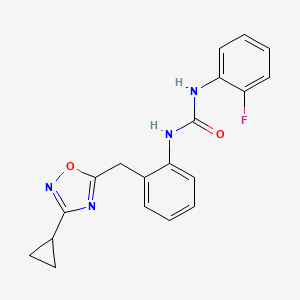

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

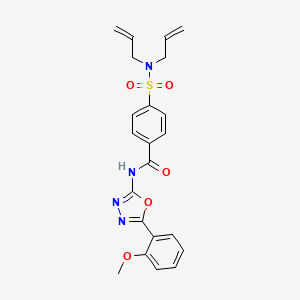

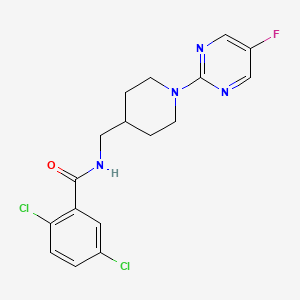

![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)

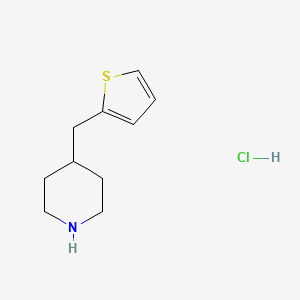

![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)